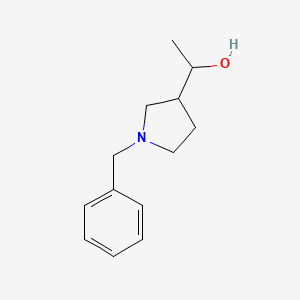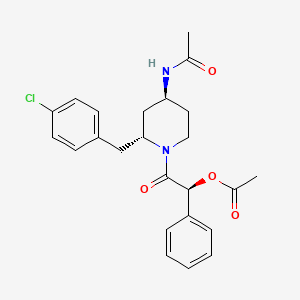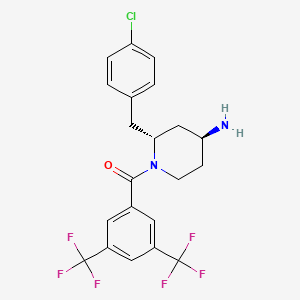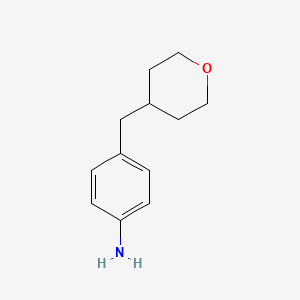
1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol
Übersicht
Beschreibung
“1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 177941-43-4 . It has a molecular weight of 205.3 and its IUPAC name is 1-(1-benzylpyrrolidin-3-yl)ethan-1-ol . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol” is 1S/C13H19NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol” is an oil at room temperature . It has a molecular weight of 205.30 and a molecular formula of C13H19NO .Wissenschaftliche Forschungsanwendungen
Electrooptic Film Fabrication
A study by Facchetti et al. (2006) explored the use of various chromophores, including pyrrole-pyridine-based compounds similar to 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol, in electrooptic film fabrication. The study focused on the influence of chromophore architecture on self-assembly, film microstructure, and nonlinear optical response, highlighting the potential application of these compounds in optical and electrooptic technologies (Facchetti et al., 2006).
Synthesis of Chiral Compounds
Feng (2015) described the synthesis of a related compound, highlighting its application in the synthesis of chiral compounds. This application is crucial in pharmaceutical research, where chiral molecules often have different biological activities (Feng, 2015).
Novel Synthesis Processes
Radulov et al. (2022) synthesized a compound similar to 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol for the first time using a specific reduction process. This research highlights the innovative methods in synthesizing new chemical entities (Radulov et al., 2022).
Hydrolysis Protection in Lithium Amide
Gimbert et al. (2017) investigated the hydrolysis protection in lithium benzhydryl(1-benzylpyrrolidin-3-yl)amide when aggregated with lithium halides. This research is significant in the field of organic chemistry, especially in the stability of organometallic compounds (Gimbert et al., 2017).
Drug Precursor Synthesis
Aga et al. (2013) reported a methodology for preparing optically active 1-benzylpyrrolidin-3-ol, an important precursor for drug synthesis, from the naturally occurring alkaloid (−)-vasicine. This showcases the compound's relevance in developing new pharmaceuticals (Aga et al., 2013).
Asymmetric Synthesis
Jha et al. (2010) described a method for the asymmetric synthesis of 1,3-amino alcohols using a process involving proline-catalyzed alpha-aminoxylation/alpha-amination. This illustrates the use of related compounds in stereoselective synthesis, a critical aspect of medicinal chemistry (Jha et al., 2010).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Therefore, appropriate safety measures should be taken when handling this compound.
Wirkmechanismus
Biochemical Pathways
Without knowledge of the specific targets of “1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol”, it is challenging to summarize the affected biochemical pathways and their downstream effects. Future studies could provide insights into the biochemical pathways influenced by this compound .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Future research could provide valuable insights into how factors such as temperature, pH, and the presence of other molecules affect the action of this compound .
Eigenschaften
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQRCZQKWVDTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride](/img/structure/B3109920.png)
![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B3109940.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3109948.png)
![Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109952.png)
![Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109960.png)
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-](/img/structure/B3109967.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-](/img/structure/B3109972.png)
![(1R)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B3109978.png)


